molecular formula C75H56O48 B142814 Woodfordin A CAS No. 127243-65-6

Woodfordin A

Cat. No.: B142814
CAS No.: 127243-65-6
M. Wt: 1725.2 g/mol
InChI Key: HUDRVRFMJDNTKX-GBDOURBHSA-N
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Description

Woodfordin A is a polyphenolic compound isolated from the plant Woodfordia fruticosa, commonly known as the “fire flame bush.” This plant is widely recognized for its medicinal properties and has been used in traditional medicine systems such as Ayurveda, Unani, and Siddha. This compound is one of the key phyto-constituents of Woodfordia fruticosa, exhibiting various biological activities beneficial to human health .

Scientific Research Applications

Woodfordin A has a wide range of scientific research applications due to its diverse biological activities:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Woodfordin A involves the extraction of the compound from the plant Woodfordia fruticosa. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extracted solution is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: advancements in biotechnological interventions, such as in vitro propagation and elicitation of secondary metabolites, have shown potential for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Woodfordin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Mechanism of Action

Woodfordin A exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, modulating their activity to produce therapeutic effects. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from damage .

Comparison with Similar Compounds

Woodfordin A is unique among polyphenolic compounds due to its specific structure and biological activities. Similar compounds include:

Compared to these compounds, this compound stands out for its broader range of biological activities and potential therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDRVRFMJDNTKX-GBDOURBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(C(C(OC9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H]([C@@H]([C@H](O[C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H56O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155484
Record name Woodfordin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1725.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127243-65-6
Record name Woodfordin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Woodfordin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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